HO-3867 HO-3867 HO-3867 is a selective and potent STAT3 inhibitor. HO-3867 selectively inhibited STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. HO-3867 exhibited minimal toxicity toward noncancerous cells and tissues but induced apoptosis in ovarian cancer cells. Pharmacologic analysis revealed greater bioabsorption and bioavailability of the active (cytotoxic) metabolites in cancer cells compared with normal cells. HO-3867 may be useful to treat ovarian cancer and other solid tumors where STAT3 is widely upregulated.
Brand Name: Vulcanchem
CAS No.: 1172133-28-6
VCID: VC0530025
InChI: InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+
SMILES: CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C
Molecular Formula: C28H30F2N2O2
Molecular Weight: 464.55

HO-3867

CAS No.: 1172133-28-6

Inhibitors

VCID: VC0530025

Molecular Formula: C28H30F2N2O2

Molecular Weight: 464.55

Purity: >98% (or refer to the Certificate of Analysis)

HO-3867 - 1172133-28-6

CAS No. 1172133-28-6
Product Name HO-3867
Molecular Formula C28H30F2N2O2
Molecular Weight 464.55
IUPAC Name (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one
Standard InChI InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+
Standard InChIKey PWZQFTQMMAIRRM-JFMUQQRKSA-N
SMILES CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C
Appearance white solid powder
Description HO-3867 is a selective and potent STAT3 inhibitor. HO-3867 selectively inhibited STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. HO-3867 exhibited minimal toxicity toward noncancerous cells and tissues but induced apoptosis in ovarian cancer cells. Pharmacologic analysis revealed greater bioabsorption and bioavailability of the active (cytotoxic) metabolites in cancer cells compared with normal cells. HO-3867 may be useful to treat ovarian cancer and other solid tumors where STAT3 is widely upregulated.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms HO3867; HO 3867; HO-3867.
Reference 1: Rath KS, Naidu SK, Lata P, Bid HK, Rivera BK, McCann GA, Tierney BJ, Elnaggar AC, Bravo V, Leone G, Houghton P, Hideg K, Kuppusamy P, Cohn DE, Selvendiran K. HO-3867, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer. Cancer Res. 2014 Apr 15;74(8):2316-27. doi: 10.1158/0008-5472.CAN-13-2433. Epub 2014 Mar 3. PubMed PMID: 24590057.
2: Ravi Y, Selvendiran K, Naidu SK, Meduru S, Citro LA, Bognár B, Khan M, Kálai T, Hideg K, Kuppusamy P, Sai-Sudhakar CB. Pulmonary hypertension secondary to left-heart failure involves peroxynitrite-induced downregulation of PTEN in the lung. Hypertension. 2013 Mar;61(3):593-601. doi: 10.1161/HYPERTENSIONAHA.111.00514. Epub 2013 Jan 21. PubMed PMID: 23339168; PubMed Central PMCID: PMC3747571.
3: Tierney BJ, McCann GA, Cohn DE, Eisenhauer E, Sudhakar M, Kuppusamy P, Hideg K, Selvendiran K. HO-3867, a STAT3 inhibitor induces apoptosis by inactivation of STAT3 activity in BRCA1-mutated ovarian cancer cells. Cancer Biol Ther. 2012 Jul;13(9):766-75. doi: 10.4161/cbt.20559. PubMed PMID: 22801507.
4: Selvendiran K, Ahmed S, Dayton A, Kuppusamy ML, Rivera BK, Kálai T, Hideg K, Kuppusamy P. HO-3867, a curcumin analog, sensitizes cisplatin-resistant ovarian carcinoma, leading to therapeutic synergy through STAT3 inhibition. Cancer Biol Ther. 2011 Nov 1;12(9):837-45. doi: 10.4161/cbt.12.9.17713. Epub 2011 Nov 1. PubMed PMID: 21885917.
5: Dayton A, Selvendiran K, Meduru S, Khan M, Kuppusamy ML, Naidu S, Kálai T, Hideg K, Kuppusamy P. Amelioration of doxorubicin-induced cardiotoxicity by an anticancer-antioxidant dual-function compound, HO-3867. J Pharmacol Exp Ther. 2011 Nov;339(2):350-7. doi: 10.1124/jpet.111.183681. Epub 2011 Jul 28. PubMed PMID: 21799049; PubMed Central PMCID: PMC3199994.
6: Dayton A, Selvendiran K, Kuppusamy ML, Rivera BK, Meduru S, Kálai T, Hideg K, Kuppusamy P. Cellular uptake, retention and bioabsorption of HO-3867, a fluorinated curcumin analog with potential antitumor properties. Cancer Biol Ther. 2010 Nov 15;10(10):1027-32. doi: 10.4161/cbt.10.10.13250. Epub 2010 Nov 15. PubMed PMID: 20798598; PubMed Central PMCID: PMC3047094.
7: Selvendiran K, Ahmed S, Dayton A, Ravi Y, Kuppusamy ML, Bratasz A, Rivera BK, Kálai T, Hideg K, Kuppusamy P. HO-3867, a synthetic compound, inhibits the migration and invasion of ovarian carcinoma cells through downregulation of fatty acid synthase and focal adhesion kinase. Mol Cancer Res. 2010 Sep;8(9):1188-97. doi: 10.1158/1541-7786.MCR-10-0201. Epub 2010 Aug 16. PubMed PMID: 20713491; PubMed Central PMCID: PMC2941821.
8: Selvendiran K, Tong L, Bratasz A, Kuppusamy ML, Ahmed S, Ravi Y, Trigg NJ, Rivera BK, Kálai T, Hideg K, Kuppusamy P. Anticancer efficacy of a difluorodiarylidenyl piperidone (HO-3867) in human ovarian cancer cells and tumor xenografts. Mol Cancer Ther. 2010 May;9(5):1169-79. doi: 10.1158/1535-7163.MCT-09-1207. Epub 2010 May 4. PubMed PMID: 20442315; PubMed Central PMCID: PMC2868073.
9: Selvendiran K, Ahmed S, Dayton A, Kuppusamy ML, Tazi M, Bratasz A, Tong L, Rivera BK, Kálai T, Hideg K, Kuppusamy P. Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluorodiarylidenyl piperidones: differential cytotoxicity in healthy and cancer cells. Free Radic Biol Med. 2010 May 1;48(9):1228-35. doi: 10.1016/j.freeradbiomed.2010.02.009. Epub 2010 Feb 12. PubMed PMID: 20156552; PubMed Central PMCID: PMC2847669.
10: Selvendiran K, Kuppusamy ML, Bratasz A, Tong L, Rivera BK, Rink C, Sen CK, Kálai T, Hideg K, Kuppusamy P. Inhibition of vascular smooth-muscle cell proliferation and arterial restenosis by HO-3867, a novel synthetic curcuminoid, through up-regulation of PTEN expression. J Pharmacol Exp Ther. 2009 Jun;329(3):959-66. doi: 10.1124/jpet.108.150367. Epub 2009 Mar 10. PubMed PMID: 19276401.
PubChem Compound 46871899
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator